1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
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Overview
Description
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H10N4O2 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic system that can be considered as purine analogs . These compounds are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, is often based on the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation with the formation of related compounds .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H10N4O2 . The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cyclocondensation reactions with substituted 5-amino-1H-pyrazole-4-carboxamides . These reactions are often carried out in refluxing methanol in the presence of excess sodium methoxide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 206.2 g/mol . Further physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
Synthetic Strategies and Medicinal Aspects
Pyrazolopyrimidines are privileged heterocycles in drug discovery, known for their wide-ranging medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, along with applications in radio diagnostics. These compounds have attracted attention due to their structure-activity relationships (SARs), leading to the development of drug-like candidates for various disease targets. Synthetic strategies for pyrazolopyrimidine derivatives have been explored extensively, revealing their significant biological properties and SAR studies. This exploration underlines the potential for further development of pyrazolopyrimidine-based drug candidates (Cherukupalli et al., 2017).
Pyrazolo[1,5-a]pyrimidine Scaffold
The review by Mohamed and Mahmoud (2019) focuses on the regio-orientation and regioselectivity of reactions leading to the formation of pyrazolo[1,5-a]pyrimidines, highlighting the synthetic versatility and the structural significance of this scaffold in medicinal chemistry. This insight into regio-orientation is vital for designing compounds with enhanced biological activity (Mohamed & Mahmoud, 2019).
Biological Significance and Optical Sensors
Pyrimidine derivatives, closely related to pyrazolopyrimidines, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. They also possess a range of biological and medicinal applications, highlighting the versatility of pyrimidine-based compounds in scientific research (Jindal & Kaur, 2021).
Medicinal Attributes
Pyrazolopyrimidines are explored for their potential therapeutic significance across various disease conditions due to their structural resemblance to purines. Their bioactivity has led to investigations assessing their medicinal potential, with bioactivity tests highlighting their significance in the central nervous system, cardiovascular system, cancer, inflammation, and more. This comprehensive review of synthesis and medicinal aspects, including SARs, underscores the potential of pyrazolopyrimidines in developing new therapeutic agents (Chauhan & Kumar, 2013).
Mechanism of Action
Target of Action
The primary target of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of CDK2, a protein kinase that plays a key role in cell cycle regulation .
Cellular Effects
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid and its derivatives have been shown to inhibit the growth of various cell lines, suggesting that they may have potential therapeutic applications
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2, which may result in alterations in cell cycle progression and the induction of apoptosis .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBGYUCRNBGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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